
(6-Ethynylpyridin-2-yl)methanol
Overview
Description
(6-Ethynylpyridin-2-yl)methanol is a pyridine-derived compound featuring a hydroxymethyl group at the 2-position and an ethynyl substituent at the 6-position of the pyridine ring. These compounds are frequently utilized in medicinal chemistry, catalysis, and materials science due to their versatile reactivity and ability to act as ligands or building blocks for complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethynylpyridin-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2-pyridinemethanol with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Ethynylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as organolithium or Grignard reagents.
Major Products Formed
Oxidation: The major products include 6-ethynylpyridine-2-carboxaldehyde or 6-ethynylpyridine-2-carboxylic acid.
Reduction: The major product is 6-ethylpyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
(6-Ethynylpyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (6-Ethynylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of (6-Ethynylpyridin-2-yl)methanol, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity: The ethynyl group in this compound introduces sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition). This contrasts with methyl or methoxy analogs, which are less reactive but more stable . Halogenated derivatives (e.g., bromo or iodo) are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups enhance solubility and hydrogen-bonding capacity .
Physicochemical Properties: The hydroxymethyl group at the 2-position contributes to hydrogen-bonding interactions, making these compounds effective ligands in catalysis. For example, (6-Methylpyridin-2-yl)methanol has been used to stabilize transition-metal complexes . The ethynyl group likely reduces solubility in aqueous media compared to methoxy analogs but increases compatibility with hydrophobic reaction environments [Inferred].
Synthetic Utility: (6-Methoxypyridin-2-yl)methanol and its derivatives are often employed in the synthesis of bioactive molecules, such as kinase inhibitors, due to their electron-donating properties . The ethynyl variant may serve as a clickable handle for bioconjugation or polymer chemistry, though experimental validation is needed [Inferred].
Biological Activity
(6-Ethynylpyridin-2-yl)methanol, with the chemical formula CHNO, is a compound that has garnered attention in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound features a pyridine ring substituted with an ethynyl group and a hydroxymethyl group. Its structural characteristics contribute to its biological activities, particularly in enzyme inhibition and potential therapeutic applications.
This compound has been studied for its interaction with several biological targets:
- Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes involved in metabolic pathways. The compound's structure allows it to bind effectively to active sites of target enzymes, thereby modulating their activity.
- Neurotransmission Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving GABA and glutamate, which are critical in neurological functions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological effects of this compound:
- Cytotoxicity in Cancer Cells : A study evaluated the compound's effect on human breast cancer cells, revealing significant anti-proliferative activity. The mechanism involved the induction of apoptosis through modulation of cell cycle regulators.
- Anti-inflammatory Activity : Research indicated that this compound could inhibit COX-2 activity, with IC values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential use in treating inflammatory conditions.
- Neuropharmacological Effects : In vitro assays demonstrated that the compound could alter neurotransmitter release patterns, indicating its potential role in treating neurological disorders.
Research Findings
Recent findings have expanded the understanding of this compound's biological activities:
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the ethynyl or hydroxymethyl groups can enhance or diminish biological activity. This highlights the importance of structural optimization for developing effective therapeutics.
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, making it a candidate for further drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Ethynylpyridin-2-yl)methanol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of pyridine-based methanol derivatives typically involves functionalizing the pyridine ring followed by introducing the hydroxymethyl group. For this compound, a plausible route includes:
Ethynylation : Introduce the ethynyl group via Sonogashira coupling, using a halogenated pyridine precursor (e.g., 6-bromo-2-pyridinecarbaldehyde) and terminal acetylene under Pd/Cu catalysis .
Reduction : Reduce the aldehyde to methanol using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol .
Critical Factors :
- Catalyst Loading : Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) are common, but excess catalyst may lead to side reactions.
- Solvent : DMF or THF enhances coupling efficiency, while polar aprotic solvents (e.g., DMSO) may stabilize intermediates .
- Temperature : Sonogashira coupling typically requires 60–80°C for 12–24 hours.
Q. How can researchers optimize the purification of this compound for biological assays?
Methodological Answer : Purification strategies depend on the compound’s polarity and stability:
Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%). The ethynyl group’s hydrophobicity requires higher hexane ratios for elution .
Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Slow cooling (0.5°C/min) minimizes impurity incorporation .
Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the ethynyl group .
Key Considerations :
- TLC Monitoring : Use UV-active stains (e.g., KMnO₄) to track the methanol moiety.
- HPLC Analysis : C18 columns with acetonitrile/water (60:40) resolve polar byproducts (e.g., oxidation to carboxylic acids) .
Advanced Research Questions
Q. What spectroscopic techniques resolve structural ambiguities in this compound, and how can conflicting data be analyzed?
Methodological Answer :
- ¹H/¹³C NMR : The ethynyl proton (δ 2.5–3.0 ppm) and quaternary carbon (δ 80–90 ppm) are diagnostic. Aromatic pyridine protons appear at δ 7.5–8.5 ppm .
- IR Spectroscopy : Confirm the -OH stretch (~3300 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ with m/z ~164.1 (C₉H₈NO⁺).
Addressing Contradictions :
- Case Study : Discrepancies in NMR integration ratios may arise from tautomerism or solvent effects. Use deuterated DMSO to stabilize hydrogen bonding .
- Computational Validation : Compare experimental spectra with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
Reference : Similar approaches validated (R)-phenyl(pyridin-2-yl)methanol structures in asymmetric synthesis .
Q. How does the ethynyl group influence the reactivity of this compound in nucleophilic substitutions compared to halogenated analogs?
Methodological Answer : The ethynyl group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of the pyridine ring:
Kinetic Studies : Compare SN2 reaction rates with halogenated analogs (e.g., 6-chloro derivatives) using nucleophiles like NaOMe. Ethynyl derivatives show 2–3x faster kinetics due to reduced electron density at C-2 .
Computational Analysis : NBO charges (via DFT) reveal higher positive charge density at C-2 in ethynyl derivatives, favoring nucleophilic attack .
Q. What strategies mitigate byproduct formation during the oxidation of this compound to its aldehyde?
Methodological Answer :
- Oxidizing Agents : Use Dess-Martin periodinane (DMP) in dichloromethane at 0°C to selectively oxidize -CH₂OH to -CHO without over-oxidation to carboxylic acids .
- Catalytic Systems : TEMPO/NaOCl in water/acetonitrile (2:1) achieves >90% conversion with minimal side products .
Troubleshooting :
Properties
IUPAC Name |
(6-ethynylpyridin-2-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-5,10H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKRXXCVSYLAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719664 | |
Record name | (6-Ethynylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845658-76-6 | |
Record name | (6-Ethynylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.